3-(2-Ethoxyethoxy)-N-octylaniline
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the aniline group, the addition of the octyl group, and the attachment of the ethoxyethoxy group. Unfortunately, without specific literature or known synthesis routes for this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of “3-(2-Ethoxyethoxy)-N-octylaniline” would be determined by the arrangement of its constituent groups. It would likely have a complex structure due to the presence of the aniline, octyl, and ethoxyethoxy groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its exact molecular structure. The aniline group could participate in reactions typical of aromatic amines, while the ether and alkyl groups could be involved in reactions typical of their respective functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Mechanism of Action
Without specific context (such as biological activity or chemical reactivity), it’s difficult to define a “mechanism of action” for “3-(2-Ethoxyethoxy)-N-octylaniline”. In a biological context, the mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-ethoxyethoxy)-N-octylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-3-5-6-7-8-9-13-19-17-11-10-12-18(16-17)21-15-14-20-4-2/h10-12,16,19H,3-9,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPAELSRJPHWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=CC=C1)OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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